N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

Catalog No.
S3395372
CAS No.
1609409-07-5
M.F
C12H20ClNO
M. Wt
229.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

CAS Number

1609409-07-5

Product Name

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

IUPAC Name

N-ethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride

Molecular Formula

C12H20ClNO

Molecular Weight

229.74

InChI

InChI=1S/C12H19NO.ClH/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H

InChI Key

ZUYGXYQDSVCDNA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCCNCC.Cl

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCC.Cl

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a chemical compound characterized by its unique structure, which includes an ethyl group attached to an amine and a phenoxy group. Its molecular formula is C11H18ClNC_{11}H_{18}ClN, with a molecular weight of approximately 215.72 g/mol. This compound is notable for its potential applications in pharmaceuticals and as a research chemical due to its structural similarities to other biologically active compounds.

Typical of amines and ethers. Key reactions include:

  • Alkylation: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride can undergo alkylation reactions, where it acts as a nucleophile.
  • Acid-Base Reactions: As an amine, it can react with acids to form salts, such as the hydrochloride form, enhancing its solubility in water.
  • Nucleophilic Substitution: The ether linkage allows for potential nucleophilic substitution reactions under certain conditions.

The synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride typically involves several steps:

  • Formation of the Ether Linkage: The reaction of 4-ethylphenol with ethylene oxide or ethylene glycol can yield the ether component.
  • Amine Formation: The introduction of an ethyl group onto the nitrogen atom can be achieved through alkylation with ethyl halides.
  • Hydrochloride Salt Formation: The final step involves the reaction of the base form with hydrochloric acid to produce the hydrochloride salt.

These methods ensure high purity and yield of the target compound, making it suitable for further applications.

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor in the synthesis of drugs targeting neurotransmitter systems.
  • Research Chemicals: Its unique structure allows for exploration in pharmacological studies, particularly regarding psychoactive effects.
  • Chemical Intermediates: It can be used in the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding the pharmacological profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Research on similar compounds indicates:

  • Dopamine Transporter Affinity: Studies show that N-ethyl-substituted analogues often exhibit high affinity for dopamine transporters, which may correlate with stimulant effects.
  • Serotonin Transporter Interaction: These compounds generally display lower affinity for serotonin transporters compared to dopamine transporters, suggesting a selective action that could influence their therapeutic potential .

Several compounds share structural characteristics with N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityNotable Features
N-Ethyl-HexedroneEthyl-substituted aminePsychostimulant effectsHigh potency at dopamine transporters
4-EthylphenethylaminePhenethylamine derivativeNeurotransmitter modulationPotential antidepressant properties
2-(4-Methylphenoxy)-N-methylethanamineEther-linked amineLimited psychoactive effectsStructural similarity to target compound
N,N-DiethylaminoethanolAmino alcoholNeuroactive propertiesUsed in various pharmaceutical contexts

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride stands out due to its specific phenoxy group, which may influence its interaction with biological targets differently compared to other analogues.

Traditional Alkylation and Etherification Approaches

The synthesis of N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride traditionally involves sequential alkylation and etherification steps. The Williamson ether synthesis is a cornerstone for constructing the 4-ethylphenoxy moiety. In a representative procedure, 4-ethylphenol reacts with 2-chloroethanol in the presence of a base such as potassium carbonate, forming 2-(4-ethylphenoxy)ethanol. This intermediate undergoes bromination using phosphorus tribromide to yield 2-(4-ethylphenoxy)ethyl bromide, which is subsequently subjected to nucleophilic substitution with ethylamine in a polar aprotic solvent like acetonitrile [2].

A critical challenge lies in minimizing oligomerization during the alkylation step. Excess ethylamine (2.5–3.0 equivalents) and controlled temperatures (0–5°C) suppress side reactions, achieving 68–72% isolated yield [2]. Post-reaction purification via fractional distillation under reduced pressure (0.1 mmHg, 110–115°C) ensures >95% purity prior to hydrochlorination.

Table 1: Traditional Alkylation Conditions and Outcomes

ParameterOptimal ValueYield Impact
Ethylamine Equivalents2.8Maximizes substitution
Temperature0–5°CReduces oligomerization
SolventAcetonitrileEnhances solubility

Novel Catalytic Pathways for Ethylphenoxy Side-Chain Introduction

Recent advances leverage transition-metal catalysts to streamline the synthesis. Palladium-catalyzed C–O coupling between 4-ethylphenol and ethylene glycol diacetate avoids hazardous halogenated intermediates. Using Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in toluene at 120°C, the reaction achieves 85% conversion to 2-(4-ethylphenoxy)ethyl acetate within 8 hours [2]. Subsequent hydrolysis with sodium hydroxide yields 2-(4-ethylphenoxy)ethanol, which is brominated and alkylated as in traditional routes.

Phase-transfer catalysis (PTC) offers another innovation. Employing tetrabutylammonium bromide (10 mol%) in a water-dichloromethane biphasic system, 4-ethylphenol reacts with 1,2-dibromoethane under basic conditions (pH 12). This one-pot method produces 2-(4-ethylphenoxy)ethyl bromide directly, bypassing separate bromination steps and improving atom economy by 22% [2].

Table 2: Catalytic Methods Comparison

MethodCatalystYieldReaction Time
Pd-Catalyzed C–O CouplingPd(OAc)₂/Xantphos85%8 hours
Phase-Transfer CatalysisTetrabutylammonium Br78%6 hours

Hydrochloride Salt Formation: Solvent Selection and Crystallization Techniques

Converting the free base to its hydrochloride salt requires careful solvent selection to balance solubility and crystallinity. Ethanol-water mixtures (4:1 v/v) are optimal for acidification with concentrated HCl (37%), achieving rapid precipitation at 0–5°C. Crystallization kinetics studies reveal that seeding with pre-formed hydrochloride crystals (0.5% w/w) reduces induction time by 40% and enhances particle size uniformity [2].

Alternative solvents like isopropanol or ethyl acetate yield slower crystallization rates, favoring larger crystals but requiring extended filtration times. A mixed-solvent approach using acetone for initial dissolution followed by anti-solvent (diethyl ether) addition achieves 99.2% purity with a narrow particle size distribution (D90 < 50 µm).

Table 3: Solvent Effects on Hydrochloride Crystallization

Solvent SystemPurityCrystal Size (µm)Filtration Time
Ethanol-Water (4:1)98.5%20–302 hours
Isopropanol97.8%50–705 hours
Acetone-Diethyl Ether99.2%10–201.5 hours

Dates

Last modified: 08-19-2023

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